molecular formula C17H19IN2O5S B12449829 N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12449829
M. Wt: 490.3 g/mol
InChI Key: HCYJDWNQFPWPSH-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy, iodophenyl, and methylsulfonyl groups attached to a glycinamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2,5-dimethoxyphenylamine: This can be achieved by the methylation of 2,5-dihydroxyaniline using dimethyl sulfate under basic conditions.

    Iodination of phenyl ring: The 2,5-dimethoxyphenylamine is then subjected to iodination using iodine and an oxidizing agent such as sodium iodate.

    Sulfonylation: The iodinated product is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.

    Glycinamide formation: Finally, the compound is coupled with glycine or its derivatives under peptide coupling conditions, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

    Reduction: Hydrogen gas (H_2) with Pd/C or lithium aluminum hydride (LiAlH_4).

    Substitution: Sodium azide (NaN_3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Deiodinated phenyl derivatives.

    Substitution: Azido, thiocyano, or cyano derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-iodoamphetamine (DOI): A psychedelic compound with similar structural features but different pharmacological effects.

    2,5-Dimethoxyphenethylamine (2C-H): A phenethylamine derivative with psychoactive properties.

    4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Another phenethylamine with hallucinogenic effects.

Uniqueness

N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its combination of methoxy, iodophenyl, and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19IN2O5S

Molecular Weight

490.3 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H19IN2O5S/c1-24-14-8-9-16(25-2)15(10-14)19-17(21)11-20(26(3,22)23)13-6-4-12(18)5-7-13/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

HCYJDWNQFPWPSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C

Origin of Product

United States

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